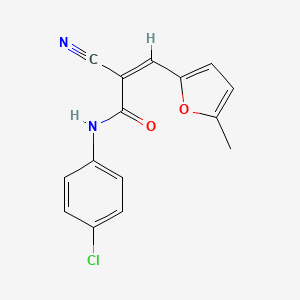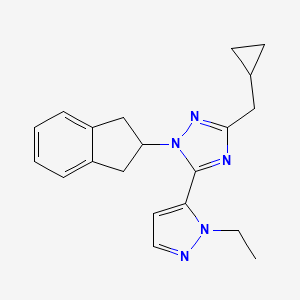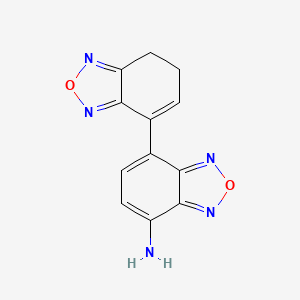
1-(3,4-difluorobenzyl)-4-(2-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-(3,4-difluorobenzyl)-4-(2-fluorophenyl)piperazine and its derivatives involves several key steps, including condensation reactions and the confirmation of proposed structures through the synthesis of authentic compounds. Notably, the synthesis process aims to establish the structure of metabolites and related compounds for compounds like KB-2796, a cerebral vasodilator, by synthesizing metabolites to confirm proposed structures (Ohtaka et al., 1989).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated through various spectroscopic techniques and X-ray diffraction studies. For instance, the title compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, with its structure further confirmed by single-crystal XRD data (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The reactivity of 1-(3,4-difluorobenzyl)-4-(2-fluorophenyl)piperazine derivatives includes various chemical transformations such as N-dealkylation, hydroxylation, and O-demethylation. These transformations are crucial for understanding the biotransformation pathways of these compounds in biological systems (Kawashima et al., 1991).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are determined through rigorous experimental analysis. For example, 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone demonstrated specific conformations and intermolecular interactions, highlighting the significance of detailed structural analysis in understanding compound properties (Zhang et al., 2011).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and susceptibility to specific reactions, are essential for the comprehensive characterization of these compounds. Studies on the synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate contribute to this understanding by detailing synthesis routes, characterization, and potential biological activities (Sanjeevarayappa et al., 2015).
特性
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2/c18-14-6-5-13(11-16(14)20)12-21-7-9-22(10-8-21)17-4-2-1-3-15(17)19/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUSORSSEXAMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)F)F)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5262011 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5638241.png)

![1-methyl-4-{[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5638253.png)
![2'-phenylspiro[cyclopentane-1,5'-naphtho[1,2-d][1,3]oxazin]-4'(6'H)-one](/img/structure/B5638256.png)
![5,6,7-trimethyl-N-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5638265.png)
![5-methyl-N-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5638274.png)

![7-methoxy-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)chromane-3-carboxamide](/img/structure/B5638290.png)

![{(3R*,4R*)-1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5638299.png)
![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl]-4-methylpiperidine](/img/structure/B5638303.png)
![4-({4-[2-(piperidin-1-ylcarbonyl)phenoxy]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5638308.png)

![8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5638326.png)